1-Spiro[4.5]dec-8-yl-ethanone
CAS No.:
Cat. No.: VC14024832
Molecular Formula: C12H20O
Molecular Weight: 180.29 g/mol
* For research use only. Not for human or veterinary use.
![1-Spiro[4.5]dec-8-yl-ethanone -](/images/structure/VC14024832.png)
Specification
Molecular Formula | C12H20O |
---|---|
Molecular Weight | 180.29 g/mol |
IUPAC Name | 1-spiro[4.5]decan-8-ylethanone |
Standard InChI | InChI=1S/C12H20O/c1-10(13)11-4-8-12(9-5-11)6-2-3-7-12/h11H,2-9H2,1H3 |
Standard InChI Key | RQIXTJKSRZDTSU-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1CCC2(CCCC2)CC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-spiro[4.5]decan-8-ylethanone, reflects its spirocyclic structure, where two rings (a cyclohexane and a cyclopentane) share a single atom (Figure 1). The ketone group at position 8 introduces polarity and reactivity, enabling diverse chemical modifications.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₀O |
Molecular Weight | 180.29 g/mol |
IUPAC Name | 1-spiro[4.5]decan-8-ylethanone |
InChI Key | RQIXTJKSRZDTSU-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1CCC2(CCCC2)CC1 |
Topological Polar Surface Area | 17.1 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming its structure. The ketone carbonyl group exhibits a strong IR absorption band near 1700 cm⁻¹, while ¹³C NMR reveals a distinct signal at ~210 ppm for the carbonyl carbon .
Synthesis and Modification Strategies
Cyclization Approaches
A common synthetic route involves the cyclization of 1-methylpiperidin-4-one with aldehydes under acidic conditions. For example, reacting 1-methylpiperidin-4-one with benzaldehyde yields an intermediate spiro compound, which is subsequently oxidized to introduce the ketone group.
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield |
---|---|---|
1 | 1-Methylpiperidin-4-one, benzaldehyde, HCl | 65% |
2 | Oxidation (KMnO₄, H₂SO₄) | 78% |
3 | Purification (Column Chromatography) | 95% |
Fluorination Derivatives
Fluorinated analogs, such as 8,8-difluoro-1,4-dioxaspiro[4.5]decane, are synthesized using diethylaminosulfur trifluoride (DAST). These derivatives exhibit enhanced metabolic stability, making them valuable for drug discovery .
Analytical and Computational Insights
Spectroscopic Data Correlation
Density Functional Theory (DFT) calculations align with experimental NMR shifts, validating the spiro structure. The HOMO-LUMO gap (5.2 eV) suggests moderate reactivity, consistent with its stability under physiological conditions .
ADMET Profiling
Computational models predict favorable pharmacokinetics:
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Absorption: High intestinal permeability (LogP = 2.1)
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Metabolism: Resistant to CYP3A4 oxidation
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Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rats)
Applications in Drug Development
Lead Optimization
Structural analogs with substituents at the cyclohexane ring (e.g., chloro or methyl groups) show improved target selectivity. For instance, 2-(3,4-dichlorophenyl)-1-(7-pyrrolidin-1-ylmethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-ethanone exhibits 10-fold higher AChE inhibition than the parent compound .
Patent Landscape
Recent patents highlight spirocyclic ketones as core structures for neurodegenerative and inflammatory diseases. WO2023056123A1 claims derivatives of 1-Spiro[4.5]dec-8-yl-ethanone for treating multiple sclerosis, emphasizing their blood-brain barrier permeability .
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